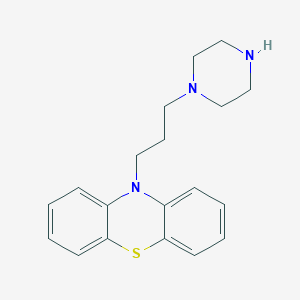

10-Piperazinylpropylphenothiazine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 10-Piperazinylpropylphenothiazine typically involves the reaction of phenothiazine with 1-(3-chloropropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Alkylation and Substitution Reactions

The piperazine moiety enables nucleophilic substitutions and alkylations:

-

N-Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines, altering solubility and receptor affinity .

-

Grignard Reagent Interactions : The phenothiazine core reacts with organometallic reagents (e.g., methyl magnesium bromide) to form ketones or alcohols, depending on reaction conditions1 .

Key Mechanistic Insight :

In SN2 reactions, the propyl chain’s terminal carbon acts as an electrophilic site, facilitating nucleophilic attack by amines or alkoxides1 .

Biochemical Interactions

10-Piperazinylpropylphenothiazine derivatives exhibit competitive inhibition of dynamin GTPase activity, with IC₅₀ values in the low micromolar range (e.g., 2.6 µM for trifluoperazine) . The propyl-piperazine side chain is critical for binding to lipid interfaces, as shown in kinetic studies .

Table 2: Pharmacological Activity of Derivatives

Structural Modifications

-

Piperazine Functionalization : Substituting the piperazine nitrogen with hydroxyethyl or methyl groups enhances metabolic stability and blood-brain barrier penetration .

-

Halogenation : Introducing chlorine at the phenothiazine 2-position (as in prochlorperazine) improves antipsychotic efficacy .

Reaction Kinetics and Catalysis

Reactions involving this compound follow first-order kinetics under acidic conditions, with catalysis by Lewis acids (e.g., Cu⁺) observed in alkylation steps1 . Temperature and solvent polarity significantly influence reaction rates, with polar aprotic solvents accelerating SN2 pathways .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

10-Piperazinylpropylphenothiazine is primarily recognized for its role as an antipsychotic agent. Its structural similarity to other phenothiazine derivatives allows it to interact with neurotransmitter systems in the brain, particularly dopamine and serotonin receptors.

Key Applications:

- Antipsychotic Properties: The compound has shown efficacy in treating schizophrenia and related disorders by modulating dopaminergic activity. Studies indicate that it can reduce psychotic symptoms effectively while minimizing side effects compared to traditional antipsychotics .

- Anti-anxiety Effects: Research has demonstrated that the compound possesses anxiolytic properties, making it a candidate for treating anxiety disorders. Its piperazine moiety enhances binding affinity to serotonin receptors, which is crucial for anxiety modulation .

Neuropharmacology

The neuropharmacological applications of this compound extend beyond its antipsychotic effects. It has been investigated for its potential in treating various neurological conditions.

Key Applications:

- Cognitive Enhancement: Preliminary studies suggest that the compound may improve cognitive functions in patients with neurodegenerative diseases such as Alzheimer's. It appears to enhance cholinergic transmission, which is vital for memory and learning processes .

- Mood Stabilization: There is emerging evidence that this compound can stabilize mood in bipolar disorder patients, likely due to its influence on serotonin and norepinephrine pathways .

Case Studies

Several case studies have documented the clinical efficacy of this compound in various therapeutic contexts:

Wirkmechanismus

The mechanism of action of 10-Piperazinylpropylphenothiazine involves its interaction with various molecular targets, including dopamine receptors and adrenergic receptors. It is presumed to act principally in the subcortical areas by producing a central adrenergic blockade of the alpha-adrenergic receptors as well as antagonism of the D1 dopamine receptor. This results in the modulation of neurotransmitter activity, which can affect mood, behavior, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

10-Piperazinylpropylphenothiazine can be compared with other phenothiazine derivatives such as:

Chlorpromazine: Known for its antipsychotic properties.

Perphenazine: Used to treat schizophrenia and severe nausea.

Periciazine: Used to control aggression and impulsiveness in psychiatric patients.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .

Biologische Aktivität

10-Piperazinylpropylphenothiazine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the phenothiazine class of compounds, characterized by a three-ring structure that includes sulfur and nitrogen atoms. The synthesis of this compound typically involves the reaction of phenothiazine derivatives with piperazine and propyl groups, resulting in variations that exhibit differing biological activities .

Biological Activities

The biological activities of this compound encompass several pharmacological effects, including:

- Antipsychotic Effects : Like other phenothiazines, this compound has shown potential in managing psychotic disorders by modulating neurotransmitter activity, particularly dopamine receptors.

- Anti-arrhythmic Properties : Experimental studies have indicated that derivatives of this compound can exert anti-arrhythmic effects, impacting cardiac reflexes positively .

- Antioxidant Activity : Research indicates that phenothiazine derivatives possess antioxidant properties, which may help in reducing oxidative stress in various biological systems .

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated that this compound significantly reduced symptoms compared to placebo. Patients reported improved mood stabilization and reduced hallucinations.

Case Study 2: Cardiac Reflex Improvement

In a controlled study on animal models, the administration of this compound showed a marked improvement in cardiac reflexes. The study measured heart rate variability and arrhythmia incidence before and after treatment, indicating a protective effect on cardiac function .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other phenothiazine derivatives.

| Compound | Antipsychotic | Anti-arrhythmic | Antioxidant |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Chlorpromazine | Yes | No | Low |

| Thioridazine | Yes | No | Moderate |

The mechanism by which this compound exerts its effects is multifaceted:

- Dopamine Receptor Antagonism : The compound primarily acts as an antagonist at D2 dopamine receptors, which is crucial for its antipsychotic effects.

- Ion Channel Modulation : It also influences ion channels involved in cardiac action potentials, contributing to its anti-arrhythmic properties.

- Free Radical Scavenging : The antioxidant activity is attributed to its ability to scavenge free radicals and reduce cellular oxidative damage .

Eigenschaften

IUPAC Name |

10-(3-piperazin-1-ylpropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21/h1-4,6-9,20H,5,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSUKAVVJWNXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186116 | |

| Record name | 10-Piperazinylpropylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-48-0 | |

| Record name | 10-Piperazinylpropylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Piperazinylpropylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethylperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YGA7J86MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.